Iodosulfuron-methyl-sodium

Overview

Description

Iodosulfuron-methyl-sodium (ISMS) is a sulfonylurea herbicide used in the control of a wide range of weeds in both agricultural and non-agricultural areas. It is a systemic herbicide that is absorbed through the foliage and root systems of plants and translocated to the meristematic regions. It acts by inhibiting the acetolactate synthase enzyme (ALS), which is essential for plant growth and development. ISMS has been widely used in many countries for weed control in agriculture, forestry, turf, and non-crop areas.

Scientific Research Applications

1. Weed Control and Crop Yield

- Iodosulfuron-methyl-sodium is effective in controlling post-emergence broadleaved weeds in cereal crops such as malt barley and wheat, though its impact on crop yield varies (Barros et al., 2016).

- Its combination with other herbicides like amidosulfuron has been studied for controlling broadleaf weed infestation in crops like soft wheat, showing significant effects on weed density and biomass reduction (Hajjaj, 2020).

2. Environmental Impact and Soil Health

- Studies have shown that this compound can affect soil microbial life and enzymatic activities, suggesting potential environmental implications (Zheng-yuan, 2005).

- Its degradation dynamics in soil have been investigated, revealing how environmental conditions like soil moisture and pH can influence its degradation rate (Ren-bin, 2005).

3. Detection and Quantification Methods

- High-Performance Liquid Chromatography (HPLC) has been developed as a method for its quantitative determination in water samples and environmental samples, highlighting its application in monitoring water pollution and herbicide residue analysis (Drolc & Pintar, 2011), (De, 2004).

4. Persistence and Transformation

- The persistence of iodosulfuron-methyl in soil and its transformation into ionic liquids have been explored. These studies offer insights into its environmental fate and potential for creating more environmentally friendly herbicidal formulations (Rouchaud et al., 2003), (Stachowiak et al., 2021).

Mechanism of Action

Target of Action

Iodosulfuron-methyl-sodium, a member of the sulfonylurea herbicide family, primarily targets the enzyme acetolactate synthase (ALS) . ALS, also known as acetohydroxyacid synthase (AHAS), plays a crucial role in the synthesis of branched amino acids – L-leucine, L-isoleucine, and L-valine .

Mode of Action

The compound acts by inhibiting the activity of ALS . This inhibition disrupts the biosynthesis of the essential branched amino acids, thereby interfering with protein synthesis . The disruption of protein synthesis subsequently interferes with DNA synthesis and cell division and growth, ultimately leading to plant death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of branched amino acids. By inhibiting ALS, the compound prevents the production of L-leucine, L-isoleucine, and L-valine . These amino acids are essential for protein synthesis, and their absence disrupts normal cellular functions, leading to the death of the plant .

Result of Action

The primary result of this compound’s action is the death of the plant. By inhibiting the synthesis of essential branched amino acids, the compound disrupts protein synthesis, DNA synthesis, and cell division and growth . This disruption of key cellular processes leads to the death of the plant .

Action Environment

This compound is used in various environments, including cereals, turf, and soybean fields . It has been scientifically proven to be selective in cereals, acting against a broad spectrum of grass weeds and a range of dicot weeds . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including the presence of water (due to its high solubility) and its persistence in different environments .

Safety and Hazards

Iodosulfuron-methyl-sodium is harmful if inhaled or swallowed, and it can cause moderate eye irritation . It is very toxic to aquatic life with long-lasting effects . Users are advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

Future Directions

There is ongoing research into the transformation of Iodosulfuron-Methyl into Ionic Liquids to potentially eliminate the use of adjuvants, minimize negative environmental impacts, while maintaining high herbicidal efficacy . It is also used in products like Hussar® OD Selective Herbicide for controlling key grass and broadleaf weeds .

Biochemical Analysis

Biochemical Properties

Iodosulfuron-methyl-sodium interacts with the enzyme acetolactate synthase (ALS), inhibiting its function . ALS is crucial for the synthesis of branched-chain amino acids, including leucine, isoleucine, and valine . The interaction between this compound and ALS disrupts the normal biochemical reactions in plants, leading to their death .

Cellular Effects

The primary cellular effect of this compound is the disruption of amino acid synthesis. By inhibiting ALS, it prevents the production of essential amino acids, leading to a deficiency that affects various cellular processes . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the ALS enzyme and inhibiting its function . This prevents the enzyme from catalyzing the reaction that produces branched-chain amino acids. The lack of these amino acids disrupts normal cellular functions and leads to the death of the plant cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Initially, there is a significant inhibition of soil urease activity and microbial biomass carbon, which then returns to normal levels . The catalase activity in the soil is initially slightly inhibited, then stimulated, and eventually recovers .

Dosage Effects in Animal Models

The health effects noted in animals occur at doses more than 100 times higher than levels to which humans are normally exposed when using this compound according to label directions .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the synthesis of branched-chain amino acids . By inhibiting the ALS enzyme, it disrupts this pathway and leads to a deficiency of these essential amino acids .

Transport and Distribution

This compound is highly soluble in aqueous solution and semi-volatile . It is not persistent in soil but may be in aquatic systems . This suggests that it can be easily transported and distributed within the environment .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Iodosulfuron-methyl-sodium involves the reaction of iodosulfuron-methyl with sodium hydroxide in water.", "Starting Materials": [ "Iodosulfuron-methyl", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve iodosulfuron-methyl in water", "Add sodium hydroxide to the solution", "Heat the mixture at a temperature of 70-80°C for 2-3 hours", "Cool the mixture to room temperature", "Filter the mixture to remove any solid impurities", "Adjust the pH of the solution to 7-8 using hydrochloric acid", "Concentrate the solution under reduced pressure", "Crystallize the product from the concentrated solution", "Dry the crystals to obtain Iodosulfuron-methyl-sodium" ] } | |

CAS RN |

144550-36-7 |

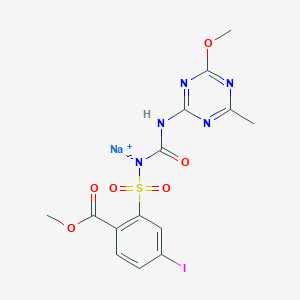

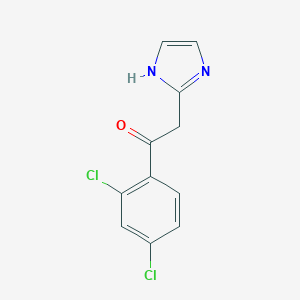

Molecular Formula |

C14H13IN5NaO6S |

Molecular Weight |

529.24 g/mol |

IUPAC Name |

sodium;(5-iodo-2-methoxycarbonylphenyl)sulfonylcarbamoyl-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)azanide |

InChI |

InChI=1S/C14H14IN5O6S.Na/c1-7-16-12(19-14(17-7)26-3)18-13(22)20-27(23,24)10-6-8(15)4-5-9(10)11(21)25-2;/h4-6H,1-3H3,(H2,16,17,18,19,20,22);/q;+1/p-1 |

InChI Key |

JUJFQMPKBJPSFZ-UHFFFAOYSA-M |

Isomeric SMILES |

CC1=NC(=NC(=N1)OC)N/C(=N\S(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC)/[O-].[Na+] |

SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)[N-]S(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC.[Na+] |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)[N-]C(=O)NS(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC.[Na+] |

Other CAS RN |

144550-36-7 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)